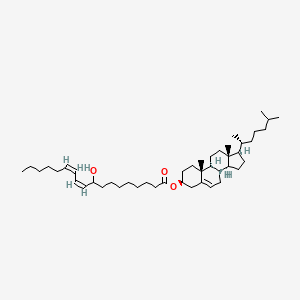

(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester typically involves the esterification of 9-hydroxy-10E,12Z-octadecadienoic acid with cholesterol. This reaction can be catalyzed by various reagents, including acid chlorides or anhydrides, under controlled conditions to ensure the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes in cGMP (current Good Manufacturing Practice) facilities. These processes are designed to ensure high purity and yield, with stringent quality control measures in place.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives, which are often studied for their biological effects.

Hydrolysis: The ester bond can be hydrolyzed by enzymes such as cholesterol esterase, resulting in the release of cholesterol and the hydroxy fatty acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and lipoxygenases.

Hydrolysis: Enzymatic hydrolysis typically involves cholesterol esterase under physiological conditions.

Major Products

Oxidation: Oxidized derivatives of the hydroxy fatty acid.

Hydrolysis: Free cholesterol and 9-hydroxy-10E,12Z-octadecadienoic acid.

Aplicaciones Científicas De Investigación

(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is widely used in scientific research, particularly in the fields of:

Chemistry: Studying lipid oxidation and esterification reactions.

Biology: Investigating the role of oxidized lipids in cellular processes and signaling pathways.

Medicine: Exploring its involvement in cardiovascular diseases, particularly atherosclerosis.

Industry: Developing lipid-based drug delivery systems and studying lipid metabolism.

Mecanismo De Acción

The mechanism of action of (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester involves its interaction with lipid metabolism pathways. The compound can be hydrolyzed by cholesterol esterase, releasing free cholesterol and the hydroxy fatty acid. These products can then participate in various biological processes, including membrane synthesis and signaling .

Comparación Con Compuestos Similares

Similar Compounds

Cholesteryl oleate: Another cholesteryl ester, but with oleic acid instead of 9-hydroxy-10E,12Z-octadecadienoic acid.

Cholesteryl linoleate: Contains linoleic acid and is also involved in lipid metabolism.

Uniqueness

(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is unique due to the presence of the hydroxy group and the specific configuration of the double bonds in the fatty acid chain. This structure influences its reactivity and biological functions, making it a valuable compound for studying lipid oxidation and its effects on health .

Actividad Biológica

(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid (HODE) is a derivative of linoleic acid, known for its biological activity and involvement in various physiological processes. This compound exists in two stereoisomeric forms: 9(S)-HODE and 9(R)-HODE, which exhibit distinct biological effects. The cholesteryl ester form of HODE has garnered attention in research due to its potential implications in lipid metabolism, inflammation, and cellular signaling pathways.

- Chemical Formula : C₄₅H₇₆O₃

- Molecular Weight : 665.1 g/mol

- CAS Registry No. : 330800-93-6

- Purity : ≥98%

- Solubility : Sparingly soluble in aqueous buffers; soluble in organic solvents like ethanol and DMSO .

1. Metabolism and Formation

HODE is primarily formed through the oxidative metabolism of linoleic acid, particularly under conditions of oxidative stress. The enzyme cyclooxygenase (COX) plays a significant role in this conversion, preferentially producing HODE from linoleic acid . The biological activity of HODE is closely linked to its incorporation into cellular phospholipids, where it can be released and exert its effects on cellular functions.

2. Receptor Activation

HODE is known to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARβ. This activation is crucial for various cellular processes, including:

- Induction of gene transcription related to lipid metabolism.

- Maturation of monocytes into macrophages, which plays a role in immune response .

Study on Serum Levels of HODE

A study measuring serum levels of hydroxylinoleate (HODE) found significant increases in patients with primary open-angle glaucoma compared to control groups. This suggests a potential role for HODE as a biomarker or mediator in oxidative stress-related conditions .

Cholesteryl Ester Oxidation

Research has indicated that the oxidation of cholesteryl esters containing HODE may influence reverse cholesterol transport mechanisms. While traditionally viewed as proatherogenic, recent findings suggest that oxidized cholesteryl esters could also enhance cholesterol efflux from macrophages .

Comparative Analysis of Biological Activity

| Biological Activity | 9(S)-HODE | 9(R)-HODE | Cholesteryl Ester Form |

|---|---|---|---|

| PPAR Activation | Yes | Yes | Yes |

| Inflammation Modulation | Yes | Limited | Yes |

| Lipid Metabolism | Promotes | Inhibitory | Enhances |

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10Z,12Z)-9-hydroxyoctadeca-10,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16-/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWABJCAEDQEGO-SOGVISAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C/C(CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.